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Introduction

Protease-Activated Receptors (PARS) are a unique family of G protein-coupled receptors
(GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage
unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to
initiate intracellular signaling cascades. PARL1, the first identified member of this family, is the
primary receptor for thrombin, a key serine protease in the coagulation cascade. The activation
of PAR1 by thrombin is a critical event in hemostasis and thrombosis.

TRAP-5 amide, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a
synthetic pentapeptide that corresponds to the first five amino acids of the human PAR1
tethered ligand sequence.[1][2] It functions as a potent and selective agonist of PAR1, capable
of inducing full receptor activation without the need for proteolytic cleavage.[3] This property
makes TRAP-5 amide an invaluable tool for studying PAR1 signaling and function in various
physiological and pathological processes, including platelet activation, inflammation, and
cancer. This technical guide provides an in-depth overview of TRAP-5 amide, its mechanism of
action on the thrombin receptor, quantitative data on its activity, detailed experimental protocols
for its use, and visualizations of the associated signaling pathways.

Mechanism of PAR1 Activation by TRAP-5 Amide
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The canonical activation of PAR1 by thrombin involves the cleavage of the receptor's N-
terminal exodomain between arginine-41 and serine-42. This cleavage exposes the new N-
terminal sequence SFLLRN-, which then binds intramolecularly to the second extracellular loop
of the receptor, triggering a conformational change that leads to G protein coupling and
downstream signaling.

TRAP-5 amide (SFLLR-NH2) mimics this tethered ligand. By binding to the same site on the
extracellular domain of PAR1, it induces a similar conformational change, leading to receptor
activation.[3] This activation is independent of receptor cleavage, allowing for the direct and
selective study of PAR1-mediated signaling events.

Quantitative Data Presentation

The following tables summarize the quantitative data for TRAP-5 amide and related peptides
in key functional assays. It is important to note that EC50 and other values can vary depending
on the cell type, experimental conditions, and specific peptide sequence used.

. Cell Potency
Ligand Assay Reference
TypelSystem (EC50)

TRAP

Platelet
(SFLLRNPNDKY ) Human Platelets 24 uM £ 1.7 [4]
) Aggregation
EPF-amide)
PAR1AP Platelet

] ] Human Platelets 39uM+1.1
(TFLLR-amide) Aggregation

_ Platelet
Thrombin ) Human Platelets 0.29 nM = 0.00
Aggregation
Calcium
TFLLR-NH2 o Neurons 1.9 uM
Mobilization

Note: Data for TRAP-5 amide (SFLLR-NH2) specifically was not available in all cited literature;
therefore, data for the closely related and commonly used PAR1 activating peptides (TRAP and
PAR1AP) are included for comparison. The longer TRAP peptide generally shows lower
potency compared to the shorter PAR1AP.
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Experimental Protocols
Platelet Aggregation Assay using Light Transmission
Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to TRAP-5 amide
using LTA.

a. Materials:

TRAP-5 amide (SFLLR-NH2)
e Human whole blood collected in 3.2% sodium citrate tubes
e Saline (0.9% NaCl)
o Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
 Light Transmission Aggregometer
o Cuvettes with stir bars
e Pipettes
b. Method:
 PRP and PPP Preparation:
o Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
o Transfer the PRP to a new tube.
o Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
e Aggregometer Setup:

o Set the aggregometer to 37°C.
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o Calibrate the instrument using PRP (set to 0% aggregation) and PPP (set to 100%
aggregation).

e Aggregation Measurement:

o Pipette 450 pL of PRP into a cuvette with a stir bar.

o Place the cuvette in the heating block of the aggregometer for at least 2 minutes to
equilibrate to 37°C.

o Place the cuvette in the reading well and start recording the baseline.

o Add 50 pL of TRAP-5 amide solution at the desired concentration (e.g., a final
concentration of 1-100 pM) to the cuvette.

o Record the change in light transmission for at least 5 minutes.
o Data Analysis:

o The percentage of maximal aggregation is determined from the change in light
transmission.

o Construct a dose-response curve by testing a range of TRAP-5 amide concentrations to
determine the EC50 value.

Calcium Mobilization Assay using Fluo-4 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to
TRAP-5 amide using the fluorescent calcium indicator Fluo-4 AM.

a. Materials:

TRAP-5 amide (SFLLR-NH2)

Adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells)

Fluo-4 AM

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Probenecid
96-well black, clear-bottom plates
Fluorescence microplate reader with an injection system
. Method:
Cell Plating:

o Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent
monolayer on the day of the assay.

o Incubate overnight at 37°C, 5% CO2.

Dye Loading:

[e]

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.
o Remove the cell culture medium and wash the cells with HBSS.
o Add 100 pL of the Fluo-4 AM loading solution to each well.

o Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from
light.

o Wash the cells twice with HBSS containing probenecid, leaving 100 uL of buffer in each
well.

Calcium Measurement:

[e]

Place the plate in a fluorescence microplate reader.

(¢]

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

Record a stable baseline fluorescence for 10-20 seconds.

[¢]
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o Inject the TRAP-5 amide solution at the desired concentration.

o Continue recording the fluorescence intensity for at least 60 seconds to capture the peak
response.

o Data Analysis:

o The change in fluorescence intensity (AF) is calculated by subtracting the baseline
fluorescence from the peak fluorescence.

o Normalize the response to the baseline fluorescence (AF/F).

o Generate a dose-response curve to determine the EC50 value.

GTPyS Binding Assay

This protocol describes the measurement of G protein activation by PAR1 in response to
TRAP-5 amide using a [35S]GTPyS binding assay.

a. Materials:

TRAP-5 amide (SFLLR-NH2)

o Cell membranes prepared from cells expressing PAR1

« [35S]GTPYS

« GDP

o Assay buffer (e.g., 50 mM Tris-HCI, 1200 mM NaCl, 5 mM MgCI2, 1 mM EDTA, pH 7.4)

e GTPyS (unlabeled)

¢ Scintillation fluid

e Glass fiber filter mats

e Cell harvester
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Scintillation counter

. Method:

Assay Setup:

o In a 96-well plate, add the following in order:

Assay buffer

Cell membranes (10-20 pg of protein per well)

GDP (to a final concentration of 10-30 uM)

TRAP-5 amide at various concentrations.

For non-specific binding control wells, add a high concentration of unlabeled GTPyS
(e.g., 10 uM).

Initiation of Reaction:

o Add [35S]GTPYS to a final concentration of 0.1-0.5 nM to all wells.
o Incubate the plate at 30°C for 60 minutes with gentle agitation.
Termination and Filtration:

o Terminate the reaction by rapid filtration through glass fiber filter mats using a cell
harvester.

o Wash the filters three times with ice-cold assay buffer.
Detection:

o Dry the filter mats.

o Add scintillation fluid to each filter.

o Measure the radioactivity using a scintillation counter.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b118074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:
o Subtract the non-specific binding from all measurements.

o Plot the specific binding as a function of TRAP-5 amide concentration to generate a dose-
response curve and determine the EC50 and Emax values.
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Caption: PAR1 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b118074?utm_src=pdf-body
https://www.benchchem.com/product/b118074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
Whole Blood Collection
(3.2% Sodium Citrate)

Voo

PRP Preparation PPP Preparation
(Centrifugation at 150-2009) (Centrifugation at 1500-20009)
Assay Proceduré

Aggregometer Setup
(37°C, Calibration with PRP/PPP)

l

PRP Incubation in Cuvette

l

Addition of TRAP-5 Amide

Record Light Transmission

Data Analysis
y

[Generate Aggregation Curva
[Construct Dose-Response Curva

Determine EC50

Click to download full resolution via product page

Caption: Platelet Aggregation Workflow.
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Caption: PAR1 Regulation Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TRAP-5 Amide and Thrombin Receptor Activation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118074#trap-5-amide-and-thrombin-receptor-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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